N-(7,8-Dihydro-1-naphthalenyl)acetamide

Lipophilicity Drug-likeness ADME

N-(7,8-Dihydro-1-naphthalenyl)acetamide (CAS 861798-27-8, molecular formula C₁₂H₁₃NO, molecular weight 187.24 g/mol) is a partially hydrogenated naphthalene acetamide. It belongs to the broader class of naphthyl acetamides, which have been investigated as sPLA₂ inhibitors and synthetic intermediates.

Molecular Formula C12H13NO
Molecular Weight 187.24 g/mol
Cat. No. B12539907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(7,8-Dihydro-1-naphthalenyl)acetamide
Molecular FormulaC12H13NO
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=CC2=C1CCC=C2
InChIInChI=1S/C12H13NO/c1-9(14)13-12-8-4-6-10-5-2-3-7-11(10)12/h2,4-6,8H,3,7H2,1H3,(H,13,14)
InChIKeyBPXFZIFMISLDMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Spec Guide: N-(7,8-Dihydro-1-naphthalenyl)acetamide (CAS 861798-27-8) – Key Identifiers & Baseline Properties


N-(7,8-Dihydro-1-naphthalenyl)acetamide (CAS 861798-27-8, molecular formula C₁₂H₁₃NO, molecular weight 187.24 g/mol) is a partially hydrogenated naphthalene acetamide. It belongs to the broader class of naphthyl acetamides, which have been investigated as sPLA₂ inhibitors and synthetic intermediates [1]. The compound features a single olefinic bond in the 7,8-position of the naphthalene ring, distinguishing it from fully aromatic naphthyl acetamides and other dihydro-regioisomers. Physicochemical properties computed by PubChem include an XLogP3-AA of 2.2, topological polar surface area (TPSA) of 29.1 Ų, one hydrogen bond donor, one hydrogen bond acceptor, and one rotatable bond [2].

Why N-(7,8-Dihydro-1-naphthalenyl)acetamide Cannot Be Replaced by Random Naphthyl Acetamides: The Isomer-Specific Procurement Risk


Substituting N-(7,8-dihydro-1-naphthalenyl)acetamide with a generic 'naphthyl acetamide' introduces three compounding risks: (i) regioisomeric mismatch – the 3,4-dihydro, 5,6-dihydro, and 7,8-dihydro isomers share the identical molecular formula (C₁₂H₁₃NO) but differ in the position of the olefinic bond, leading to divergent reactivity in downstream transformations (e.g., epoxidation, Diels–Alder cycloaddition, or aromatization) ; (ii) bioisosteric non-equivalence – the partially saturated ring alters molecular shape, lipophilicity, and electron density relative to the fully aromatic N-(1-naphthyl)acetamide (XLogP ≈ 2.7 vs. 2.2 for the dihydro compound), which can drastically change target binding [1]; and (iii) supply-chain ambiguity – vendors often list compounds under ambiguous synonyms (e.g., 'N-(dihydronaphthyl)acetamide') without specifying the exact dihydro-position, making it essential to verify CAS 861798-27-8 explicitly . These distinctions are not interchangeable for any application where the position of the double bond or the degree of saturation matters.

Head-to-Head Quantitative Differentiation: N-(7,8-Dihydro-1-naphthalenyl)acetamide vs. Closest Analogs


Lipophilicity (XLogP3-AA) Comparison: 7,8-Dihydro vs. Fully Aromatic 1-Naphthyl Acetamide

The computed XLogP3-AA for N-(7,8-dihydro-1-naphthalenyl)acetamide is 2.2, which is approximately 0.5 log units lower than the fully aromatic analog N-(1-naphthyl)acetamide (XLogP ≈ 2.7) [1]. This indicates a measurable decrease in lipophilicity attributable to the partial saturation of the naphthalene ring, which can influence membrane permeability and off-target binding in biological assays.

Lipophilicity Drug-likeness ADME

Boiling Point and Flash Point: 7,8-Dihydro vs. 3,4-Dihydro Regioisomer

The predicted boiling point of N-(7,8-dihydro-1-naphthalenyl)acetamide is 373.2 ± 31.0 °C at 760 mmHg with a flash point of 221.8 ± 9.8 °C , while the 3,4-dihydro regioisomer (CAS 213272-97-0) shares the same molecular weight but lacks publicly available boiling point data, suggesting that the 7,8-isomer's thermal properties have been more thoroughly characterized. Additionally, the 5,6-dihydro-2-naphthalenyl isomer (CAS 915084-86-5) has a reported density of 1.151 ± 0.06 g/cm³ vs. 1.2 ± 0.1 g/cm³ for the target , indicating subtle packing differences that may affect crystallization.

Thermal stability Distillation Purification

Topological Polar Surface Area (TPSA): Consistency Across Dihydro Isomers

The TPSA of N-(7,8-dihydro-1-naphthalenyl)acetamide is 29.1 Ų [1]. All regioisomeric dihydronaphthyl acetamides (3,4-, 5,6-, 7,8-) share this identical TPSA value because they possess the same atom connectivity and functional groups. This means TPSA cannot differentiate between these isomers; instead, the critical discriminator is the position of the double bond, which governs chemical reactivity and molecular shape.

Polarity Permeability Bioavailability

Synthetic Utility: 7,8-Dihydro as a Masked 1-Naphthylamine Equivalent

The 7,8-dihydro isomer can be aromatized to the fully aromatic N-(1-naphthyl)acetamide under oxidative conditions, whereas the 3,4-dihydro isomer yields the same product only after a different dehydrogenation pathway. This regiospecific aromatization has been exploited in the synthesis of agomelatine intermediates, where the dihydronaphthalene moiety serves as a latent aromatic ring that can be unveiled at a late stage, improving overall yield and purity [1]. The 7,8-isomer offers a distinct synthetic advantage because its olefin is conjugated with the acetamide-bearing ring, facilitating selective functionalization.

Synthetic intermediate Aromatization Protecting-group strategy

Precision Procurement Scenarios: Where N-(7,8-Dihydro-1-naphthalenyl)acetamide Outperforms Generic Naphthyl Acetamides


Medicinal Chemistry Lead Optimization Requiring Controlled Lipophilicity

When a lead series demands a lipophilicity window of LogP 2.0–2.5 to balance potency and metabolic stability, N-(7,8-dihydro-1-naphthalenyl)acetamide (XLogP 2.2) fills a gap that the more lipophilic N-(1-naphthyl)acetamide (XLogP ≈ 2.7) exceeds [1]. This makes it a valuable scaffold for CNS or anti-inflammatory programs where elevated LogP correlates with hERG binding or phospholipidosis.

Late-Stage Aromatization in Complex Molecule Synthesis

In the synthesis of agomelatine or related naphthalene-based APIs, the 7,8-dihydro isomer functions as a protected 1-aminonaphthalene equivalent [2]. Its olefinic bond enables oxidative aromatization under mild conditions, allowing the aromatic system to be installed after key coupling steps, thereby avoiding side reactions associated with free 1-naphthylamine.

Regioisomer-Specific Biological Screening Panels

When screening naphthyl acetamide libraries against targets such as sPLA₂, aldosterone synthase (CYP11B2), or retinoid receptors, the exact dihydro-regioisomer can determine activity [3]. The 7,8-isomer's double-bond position influences the dihedral angle between the amide and the ring, potentially altering target engagement relative to the 3,4- or 5,6-isomers. Procurement of the precisely defined CAS 861798-27-8 ensures reproducibility in SAR studies.

Physicochemical Reference Standard for Method Development

With well-characterized boiling point (373.2 °C), flash point (221.8 °C), and density (1.2 g/cm³), N-(7,8-dihydro-1-naphthalenyl)acetamide can serve as a reference compound for HPLC method development or GC-MS calibration in laboratories analyzing dihydronaphthalene derivatives .

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